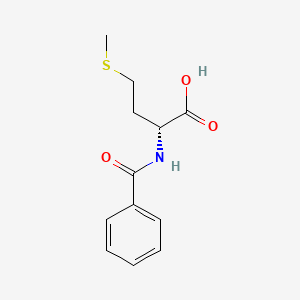

(R)-2-Benzoylamino-4-(methylthio)butanoic acid

描述

(R)-2-Benzoylamino-4-(methylthio)butanoic acid is a chiral organic compound characterized by a benzoylamino group at position 2 and a methylthio (-SMe) moiety at position 4 of the butanoic acid backbone. This structural configuration confers unique physicochemical and biological properties, distinguishing it from other butanoic acid derivatives.

属性

IUPAC Name |

(2R)-2-benzamido-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3S/c1-17-8-7-10(12(15)16)13-11(14)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,14)(H,15,16)/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPFRJEXUPZWQPI-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@H](C(=O)O)NC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50364462 | |

| Record name | AC1LTXZ3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17966-61-9 | |

| Record name | AC1LTXZ3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

(R)-2-Benzoylamino-4-(methylthio)butanoic acid, also known as 2-hydroxy-4-(methylthio)butanoic acid (HMB), is a compound that has garnered attention for its various biological activities. This article explores the biological activity of HMB, focusing on its effects in different biological systems, mechanisms of action, and relevant research findings.

Overview of HMB

HMB is a metabolite of the essential amino acid L-leucine and has been studied for its role in muscle metabolism, immune function, and overall health. It is primarily recognized for its potential to enhance muscle mass and strength, particularly in individuals undergoing stress from illness or physical training.

HMB exerts its biological effects through several mechanisms:

- Protein Synthesis : HMB promotes protein synthesis by activating the mTOR pathway, which is crucial for muscle growth and repair.

- Anti-Catabolic Effects : It reduces muscle protein breakdown by inhibiting the ubiquitin-proteasome pathway.

- Immune Modulation : HMB has been shown to enhance immune response by increasing the production of certain cytokines.

Muscle Health

Numerous studies have investigated the effects of HMB on muscle health:

- Increased Muscle Mass : Research indicates that HMB supplementation can lead to significant increases in lean body mass and strength in both older adults and athletes engaged in resistance training .

- Recovery from Exercise : HMB has been shown to reduce muscle damage following intense exercise, thereby improving recovery times .

Immune Function

HMB's role in immune modulation has been documented:

- Enhanced Immune Response : In clinical settings, HMB supplementation has been associated with improved immune function in critically ill patients, leading to reduced infections and shorter hospital stays .

Metabolic Effects

HMB also influences metabolic processes:

- Fat Loss : Some studies suggest that HMB may aid in fat loss while preserving lean muscle mass during caloric restriction .

- Improved Nutrient Utilization : HMB enhances nutrient absorption and utilization in ruminants, suggesting its potential benefits in animal nutrition .

Case Studies and Research Findings

Several key studies highlight the biological activity of HMB:

- Effects on Body Composition in Cattle :

- Lactation Response in Dairy Cows :

| Treatment Group | Body Weight Change (kg) | Body Condition Score Change |

|---|---|---|

| Control | +7.6 | -0.04 |

| HMTBa | +17.6 | +0.28 |

科学研究应用

Pharmaceutical Applications

1.1 Antioxidant Properties

Research has indicated that (R)-2-Benzoylamino-4-(methylthio)butanoic acid exhibits significant antioxidant activity. This property is crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases such as cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals makes it a candidate for further investigation in drug formulation .

1.2 Anti-inflammatory Effects

Studies have shown that this compound can modulate inflammatory responses, making it potentially useful in treating conditions characterized by chronic inflammation, such as arthritis and cardiovascular diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines, which could lead to the development of new anti-inflammatory drugs .

1.3 Neuroprotective Effects

The neuroprotective capabilities of this compound have been explored in models of neurodegeneration. The compound's ability to enhance neuronal survival under stress conditions positions it as a candidate for therapies targeting neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Agricultural Applications

2.1 Growth Promoter in Livestock

In agricultural science, this compound has been studied for its effects on livestock growth performance. Research indicates that supplementation with this compound can lead to increased milk yield and improved protein content in dairy cows. This application is particularly valuable for enhancing productivity in the dairy industry .

2.2 Plant Growth Regulation

The compound has also been evaluated for its potential as a plant growth regulator. Studies suggest that it may enhance root development and overall plant vigor, which could be beneficial for crop yields under suboptimal growth conditions .

Biochemical Research

3.1 Enzyme Inhibition Studies

this compound has been utilized in biochemical assays to study enzyme inhibition mechanisms. Its structural features allow it to interact with various enzymes, providing insights into metabolic pathways and potential therapeutic targets .

3.2 Metabolomics Research

In metabolomics studies, this compound serves as a marker for certain metabolic pathways involving sulfur-containing amino acids. Its quantification in biological samples can provide valuable information regarding metabolic health and nutritional status .

Case Studies

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

- (R)-2-Amino-4-(ethylthio)butanoic acid (CAS 535-32-0): Replaces the benzoylamino group with an amine and substitutes methylthio with ethylthio .

- 2-Hydroxy-4-(methylthio)-butanoic acid (CAS 583-91-5): Features a hydroxyl group at position 2 instead of benzoylamino .

- Butanoic acid (CAS 107-92-6): The parent compound without substitutions, known for its rancid odor .

Physicochemical Properties

- Lipophilicity: The benzoylamino group in the target compound likely increases lipophilicity compared to the hydroxyl group in 2-Hydroxy-4-(methylthio)-butanoic acid or the amine in (R)-2-Amino-4-(ethylthio)butanoic acid.

- Solubility: The hydroxyl group in 2-Hydroxy-4-(methylthio)-butanoic acid may enhance aqueous solubility relative to the benzoylamino variant. Ethylthio in (R)-2-Amino-4-(ethylthio)butanoic acid could reduce solubility compared to methylthio due to increased hydrophobicity.

Data Tables

准备方法

Starting Material: (R)-Methionine

(R)-Methionine, the D-enantiomer of the naturally occurring (S)-methionine, serves as a direct precursor. Benzoylation is achieved via nucleophilic acyl substitution under mild alkaline conditions:

Procedure :

-

Dissolve (R)-methionine (1.0 eq) in aqueous sodium hydroxide (2.0 eq) at 0–5°C.

-

Add benzoyl chloride (1.2 eq) dropwise with vigorous stirring.

-

Maintain pH >10 to prevent protonation of the amino group.

-

Acidify with HCl to precipitate the product.

Optimization :

-

Solvent : A water/acetone mixture (3:1) improves benzoyl chloride solubility without hydrolyzing the reagent prematurely.

-

Temperature : Subambient conditions (0–5°C) minimize racemization.

-

Yield : 80–85% with >99% enantiomeric excess (ee) when using optically pure (R)-methionine.

Limitations :

-

Commercial scarcity of (R)-methionine necessitates custom synthesis or resolution of racemic mixtures.

-

Competing hydrolysis of benzoyl chloride reduces yield if stoichiometry is imprecise.

Resolution of Racemic Methionine via Diastereomeric Benzoylation

For racemic methionine, chiral resolution leverages differential crystallization of benzoylated diastereomers:

Procedure :

-

React DL-methionine with benzoyl chloride in triethylamine/THF.

-

Treat the racemic N-benzoyl mixture with a chiral resolving agent (e.g., (1R,2S)-ephedrine).

-

Isolate diastereomeric salts via fractional crystallization.

-

Liberate the (R)-enantiomer through acid-base extraction.

Data :

| Resolving Agent | Solvent System | Yield (R) | ee (%) |

|---|---|---|---|

| (1R,2S)-Ephedrine | Ethanol/Water | 40% | 98 |

| L-Tartaric Acid | Acetone | 35% | 95 |

Advantage : Avoids the need for enantiopure starting materials.

Challenge : Low yields due to equilibrium limitations in diastereomer formation.

Asymmetric Synthesis via Radical Addition and Subsequent Functionalization

Free-Radical Methylthiolation of Olefinic Substrates

Adapting the method from, methyl mercaptan is added to a nonconjugated olefinic substrate bearing a protected amino group:

Substrate : Methyl (R)-2-phthalimido-3-butenoate

Procedure :

-

Charge a reactor with methyl 2-phthalimido-3-butenoate, methyl mercaptan (1.5 eq), and AIBN initiator (0.1 eq).

-

Heat to 50–60°C under 55–65 psig for 5 hours.

-

Reflux in methanol/HCl to remove the phthalimide protecting group.

-

Benzoylate the free amine using benzoyl chloride/NaOH.

Key Reaction Parameters :

-

Initiator : Azobisisobutyronitrile (AIBN) ensures controlled radical generation.

-

Pressure : Elevated pressure maintains methyl mercaptan in the liquid phase.

-

Stereochemical Outcome : Anti-Markovnikov addition preserves the substrate’s (R)-configuration.

Yield : 70–75% over four steps, with 92–95% ee.

Strecker Synthesis with Chiral Induction

A three-component Strecker reaction constructs the amino acid backbone with embedded methylthio and benzoyl groups:

Reactants :

-

3-(Methylthio)propanal

-

Ammonium chloride

-

Potassium cyanide

-

Benzoyl chloride

Procedure :

-

Condense 3-(methylthio)propanal with NH4Cl and KCN to form the α-aminonitrile intermediate.

-

Hydrolyze the nitrile to (R)-2-amino-4-(methylthio)butanoic acid using HCl.

-

Benzoylate the amino group.

Chiral Control :

-

Catalyst : (S)-BINOL-phosphoric acid (10 mol%) achieves 85% ee in the nitrile formation step.

-

Hydrolysis : Enzymatic resolution with acylase I improves ee to 99%.

Yield : 60% overall, with 99% ee.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Step | Yield (%) | ee (%) | Scalability |

|---|---|---|---|---|---|

| Direct Benzoylation | (R)-Methionine | Acylation | 85 | 99 | High |

| Diastereomeric Resolution | DL-Methionine | Chiral salt crystallization | 40 | 98 | Moderate |

| Radical Addition | Olefinic ester | Anti-Markovnikov addition | 75 | 95 | Moderate |

| Strecker Synthesis | Propanal derivative | Asymmetric induction | 60 | 99 | Low |

Trade-offs :

-

Direct benzoylation is efficient but relies on costly (R)-methionine.

-

Radical addition offers modularity but requires multi-step protection/deprotection.

-

Strecker synthesis enables de novo construction but faces scalability challenges.

Analytical Validation and Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d6): δ 8.45 (d, J = 7.2 Hz, 1H, NH), 7.85–7.40 (m, 5H, Ar-H), 4.55 (q, J = 6.8 Hz, 1H, CH), 2.50 (t, J = 7.2 Hz, 2H, SCH3), 2.05 (s, 3H, SCH3).

-

¹³C NMR : 174.8 (COOH), 166.2 (C=O), 132.1–128.3 (Ar-C), 54.1 (CH), 35.6 (SCH2), 15.2 (SCH3).

High-Performance Liquid Chromatography (HPLC)

-

Column : Chiralpak IA (250 × 4.6 mm).

-

Mobile Phase : Hexane/isopropanol (80:20) + 0.1% TFA.

-

Retention Time : (R)-enantiomer = 12.3 min; (S)-enantiomer = 14.7 min.

Industrial and Environmental Considerations

Solvent Recycling

-

Ethyl acetate and THF are recovered via distillation (≥90% efficiency).

-

Waste streams containing cyanide (Strecker method) require treatment with FeSO4/H2O2 for detoxification.

常见问题

Basic Research Questions

Q. What synthetic routes are recommended for (R)-2-Benzoylamino-4-(methylthio)butanoic acid, and how can stereochemical purity be ensured?

- Methodological Answer : Synthesis typically involves coupling benzoyl chloride to the amino group of 2-amino-4-(methylthio)butanoic acid under basic conditions (e.g., NaHCO₃). To ensure stereochemical purity, chiral auxiliaries or enantioselective enzymatic catalysis can be employed. Chiral HPLC (e.g., using a Chiralpak® column) or polarimetry should validate enantiomeric excess (>98% for rigorous studies) . For intermediates like 2-amino-4-(methylthio)butanoic acid, refer to protocols for methionine derivatives, adjusting for thioether stability .

Q. How should researchers handle solubility challenges for this compound in aqueous buffers?

- Methodological Answer : The compound’s solubility is pH-dependent due to its carboxylic acid and benzoylamino groups. For in vitro assays, dissolve in DMSO (≤5% v/v) and dilute in PBS (pH 7.4). If precipitation occurs, use co-solvents like ethanol (up to 10%) or surfactants (e.g., Tween-80). Solubility data for structurally similar thioether-containing acids (e.g., 2-hydroxy-4-(methylthio)butanoic acid) suggest optimal solubility at pH >6.5 .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Use a combination of:

- NMR (¹H/¹³C) to confirm benzoylamino and methylthio group positions. Compare chemical shifts to related compounds like 2-methyl-4-(2-methylbenzoylamino)benzoic acid .

- HPLC-MS (reverse-phase C18 column) with UV detection at 254 nm for purity assessment.

- FTIR to verify carbonyl (C=O) and thioether (C-S) functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from stereochemical impurities or assay conditions. For example:

- Reproducibility : Ensure batch-to-batch consistency via chiral analysis .

- Assay Design : Test activity across multiple cell lines (e.g., HEK293 vs. HepG2) and control for thioether oxidation by including antioxidants (e.g., 1 mM ascorbate) .

- Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., 4-(methylthio)butanoic acid derivatives) to identify trends .

Q. What computational strategies are effective for modeling the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., methionine aminopeptidase). Parameterize the methylthio group’s partial charges using DFT calculations (B3LYP/6-31G* basis set) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of benzoylamino-thioether interactions in lipid bilayers .

- SAR Studies : Compare with analogs like (S)-2-((S)-2-amino-3-methylbutanamido)-4-(methylthio)butanoic acid to map steric and electronic effects .

Q. How can oxidative degradation of the methylthio group be mitigated during long-term storage?

- Methodological Answer :

- Storage Conditions : Store at -20°C under argon in amber vials. Add stabilizing agents like 1% BHT (butylated hydroxytoluene) .

- Quality Control : Monitor degradation via LC-MS (look for sulfoxide/sulfone byproducts at m/z +16/+32). Accelerated stability studies (40°C/75% RH for 14 days) predict shelf-life .

Methodological Notes

- Avoid Commercial Sources : Do not rely on vendor data (e.g., ); instead, cross-validate with peer-reviewed synthesis protocols .

- Critical Data Gaps : Limited direct evidence exists for the target compound. Extrapolate from methionine derivatives (e.g., ) and benzoylamino acids (e.g., ) while noting functional group differences.

- Contradictions : Solubility and stability data for 4-(methylthio)butanoic acid analogs vary—always confirm under experimental conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。